2-Mercaptoacetamidine

説明

2-Mercaptoacetamidine is a chemical compound that is not directly mentioned in the provided papers, but its related derivatives and synthesis methods are discussed. The compound is likely to be of interest due to its potential applications in various fields, such as medicinal chemistry and material science. The papers provided focus on the synthesis of related mercapto compounds and their potential applications, which can offer insights into the properties and reactivity of 2-Mercaptoacetamidine.

Synthesis Analysis

The synthesis of related mercapto compounds involves various strategies. For instance, 3-Mercapto-2(1H)-pyridinone, a disubstituted pyridine, is synthesized from 2-tert-butylthiazolo[4,5-b]pyridine through a three-step process with high yields . Similarly, α-mercaptoacetamidinium chlorides are synthesized by treating α-chloroacetamidinium chlorides with trisodium phosphorothioate, followed by hydrolysis in hot dilute acid . These methods indicate that the synthesis of mercapto compounds, including 2-Mercaptoacetamidine, may involve nucleophilic substitution reactions and hydrolysis steps.

Molecular Structure Analysis

The molecular structure of mercapto compounds is characterized by the presence of a thiol group (-SH) attached to a carbon atom, which is also linked to other functional groups. The electronic spectra of N-alkyl-2-mercaptoacetamides suggest the possibility of intramolecular hydrogen bonding between the NH hydrogen and the sulfur of the SH group . This characteristic could influence the molecular structure and stability of 2-Mercaptoacetamidine.

Chemical Reactions Analysis

Mercapto compounds are known to participate in various chemical reactions. For example, mercaptoacetamides can undergo reactions that lead to the formation of novel heterocyclic systems . The reactivity of the mercapto group in these compounds is a key factor in their chemical behavior, which could be extrapolated to 2-Mercaptoacetamidine. The mercapto group can act as a nucleophile in reactions or be involved in cyclization reactions to form heterocycles.

Physical and Chemical Properties Analysis

The physical and chemical properties of mercapto compounds are influenced by their functional groups. The presence of the mercapto group can affect the acidity, boiling point, and solubility of the compound. For instance, the synthesis of 2-Mercapto-3-benzyloxypyridine involves the reaction of 2-chloro-3-hydroxylpyridine with thiourea, indicating that mercapto compounds can be synthesized from halogenated precursors and thiourea derivatives . The solubility of these compounds in different solvents and their ability to form salts or undergo protonation/deprotonation can be crucial for their applications.

科学的研究の応用

Gastric Antisecretory Agents : 2-Mercaptoacetamidines, a series of which were synthesized and evaluated, showed significant activity as gastric antisecretory agents in dogs. These compounds represent a new structural type with notable antisecretory activity, indicating their potential use in treating gastric conditions (Bolhofer et al., 1979).

HDAC6 Inhibitors for Neuroprotection : Mercaptoacetamides, including derivatives of 2-Mercaptoacetamidine, have been designed as histone deacetylase (HDAC) inhibitors. These compounds exhibit neuroprotective properties and are considered for treating neurodegenerative diseases. They provide a key binding element for interaction with the catalytic zinc ion in HDACs (Segretti et al., 2015), (Kalin et al., 2012).

Water Analysis and Metal Preconcentration : Thionalide, a derivative of 2-Mercaptoacetamidine, has been used for preconcentrating palladium(II) and antimony(III) from water. This application is significant in environmental analysis and water purification processes (Terada et al., 1983), (Matsui et al., 1987).

Synthesis of Antibiotic Adjuvants : 2-Mercaptoacetamidine and its derivatives have been explored for synthesizing compounds that inhibit β-lactamase enzymes. These compounds could potentially be used alongside β-lactam antibiotics to combat bacterial resistance (Maleki et al., 2019).

Inhibition of Nucleic Acid Synthesis : 2-Mercapto-l-(β-4-pyridethyl) benzimidazole, a related compound, has been studied for its potential to inhibit the incorporation of nucleotides into RNA and DNA, suggesting its use in studies of nucleic acid synthesis (Bucknall & Carter, 1967).

Investigation of Fatty Acid Oxidation : 2-Mercaptoacetate has been used to study the inhibition of fatty acid oxidation in liver mitochondria, providing insights into metabolic pathways and the effects of inhibitors on these processes (Bauché et al., 1981).

特性

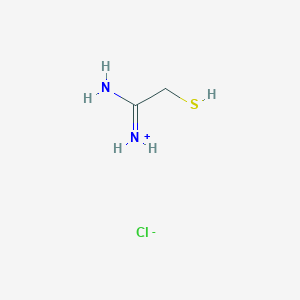

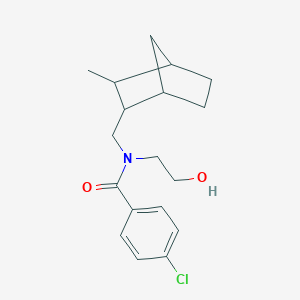

IUPAC Name |

(1-amino-2-sulfanylethylidene)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2S.ClH/c3-2(4)1-5;/h5H,1H2,(H3,3,4);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUMNVTIEIZMRFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=[NH2+])N)S.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Mercaptoacetamidine | |

CAS RN |

19412-52-3 | |

| Record name | 2-Mercaptoacetamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019412523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diethyl {[(4-methylpyridin-2-yl)amino]methylidene}propanedioate](/img/structure/B96649.png)

![Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate](/img/structure/B96671.png)